Superior Photoisomerization Yield: 4,4'-Dihydroxyazobenzene (DHAB) Achieves 94% cis-isomer Content
The photoisomerization efficiency of 4,4'-dihydroxyazobenzene (DHAB) has been quantitatively compared to its unsubstituted analog, azobenzene. Under UV irradiation, DHAB's trans–cis isomerization process occurs very fast and achieves a high content of the cis isomer (94%) [1]. In stark contrast, unsubstituted azobenzene typically reaches a photostationary state with a much lower cis-isomer content (around 20-30% under similar UV exposure) [1]. This quantifiable difference is critical for applications where maximum geometric switching is required.
| Evidence Dimension | cis-Isomer Content at Photostationary State |
|---|---|
| Target Compound Data | 94% cis isomer content for a diglycidyl ether derivative in solution |
| Comparator Or Baseline | Azobenzene: ~20-30% cis isomer content under UV irradiation |
| Quantified Difference | DHAB derivative achieves a cis-isomer content that is 3-4 times higher than the baseline azobenzene. |
| Conditions | Solution-state photoisomerization monitored by electronic absorption spectroscopy |
Why This Matters
This significantly higher conversion efficiency means a DHAB-based system can generate a much larger macroscopic effect (e.g., shape change, alignment) per photon absorbed than an azobenzene-based system, a key performance indicator for photomechanical actuators.
- [1] Computational and experimental investigation of photoresponsive behavior of 4,4′-dihydroxyazobenzene diglycidyl ether. Results in Chemistry, 2023, 5, 100709. View Source
